1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene
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Overview
Description
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene typically involves the following steps:
Electrophilic Aromatic Substitution: The fluorine atom is introduced into the benzene ring through an electrophilic aromatic substitution reaction.
Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Used in conjunction with palladium catalysts for coupling reactions.
Fluorinating Agents: Such as fluorine gas or reagents like Selectfluor for introducing fluorine atoms.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with azides.
Saturated Compounds: Formed through hydrogenation of the ethynyl group.
Scientific Research Applications
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:
1-Fluoro-4-[2-(4-propylphenyl)ethynyl]benzene: Similar structure but with a propyl group instead of a methyl group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with the ethynyl group in a different position.
1-Fluoro-2-[(4-methylphenyl)ethynyl]-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which alters its chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
918132-49-7 |
---|---|
Molecular Formula |
C15H11F |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-fluoro-2-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C15H11F/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,1H3 |
InChI Key |
MJKFACBZSKHYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2F |
Origin of Product |
United States |
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